2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group and a benzoyl group attached. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 285.649 g/mol, a density of 1.4±0.1 g/cm3, and a boiling point of 368.2±42.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Heterocyclic Compounds : This chemical is used in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry. For example, it is involved in the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative with potential use in medicinal chemistry due to its stability (Catalani, Paio, & Perugini, 2010).
Molecular Salts and Cocrystals : Research has been conducted on the crystal engineering of molecular salts and cocrystals using 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine derivatives. These studies contribute to understanding the role of halogen bonds in crystal structures, which is significant in drug design and material science (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Agricultural Chemicals Synthesis : This compound is also pivotal in synthesizing agricultural chemicals, particularly herbicides. For instance, it is a key intermediate in the production of trifloxysulfuron, an efficient herbicide (Hang-dong, 2010).
Fluorescent Probes for Mercury Ion : Derivatives of this compound have been utilized in creating fluorescent probes for detecting mercury ions. These probes are useful in environmental monitoring and analytical chemistry (Shao et al., 2011).
Pharmaceutical Research : It's used as an intermediate in the pharmaceutical industry for developing various drugs. This reflects its versatility and importance in medicinal chemistry (Zheng-xiong, 2004).
Chemical Interactions and Structural Analysis : Studies have examined its interactions with other chemicals, contributing to a deeper understanding of chemical properties and reactions, which is essential in developing new materials and pharmaceuticals (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-11-6-3-9(7-18-11)12(19)8-1-4-10(5-2-8)13(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORTVOKOCCHFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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